molecular formula C15H19NO4 B11845620 (R)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1956436-68-2

(R)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B11845620
CAS No.: 1956436-68-2
M. Wt: 277.31 g/mol
InChI Key: HMQXSAHTXHSFCY-GFCCVEGCSA-N
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Description

®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the Boc protecting group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial in the synthesis of complex molecules and in the study of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its indene structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and in the study of biochemical processes .

Properties

CAS No.

1956436-68-2

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-5-9-8-10(13(17)18)4-6-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

HMQXSAHTXHSFCY-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC(=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

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